molecular formula C7H4ClFO B1362322 2-Chloro-5-Fluorobenzaldehyde CAS No. 84194-30-9

2-Chloro-5-Fluorobenzaldehyde

Cat. No.: B1362322
CAS No.: 84194-30-9
M. Wt: 158.56 g/mol
InChI Key: SOEFVBXUNROUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluorobenzaldehyde (CAS: 84194-30-9) is a halogenated benzaldehyde derivative with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol . Its structure features a chlorine atom at the 2-position and a fluorine atom at the 5-position on the benzaldehyde ring. This compound is widely utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of halogens, which enhance reactivity in cross-coupling and condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-Fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-5-fluorotoluene followed by oxidation. The process typically includes:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-Fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromyl chloride, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products:

    Oxidation: 2-Chloro-5-fluorobenzoic acid.

    Reduction: 2-Chloro-5-fluorobenzyl alcohol.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-Chloro-5-fluorobenzaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. The presence of the aldehyde functional group (CHO) enhances its reactivity, allowing it to participate in diverse chemical reactions, including nucleophilic additions and condensation reactions. Its halogen substituents also influence its reactivity patterns, making it suitable for selective reactions in synthetic chemistry.

Table 1: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
Nucleophilic AdditionThis compound with amines75
Condensation with AlcoholsEthanol, acid catalyst85
Electrophilic Aromatic SubstitutionChlorination under mild conditions60

Material Science

Applications in Polymers and Functional Materials
Due to their unique electronic properties, fluorinated and chlorinated aromatic compounds like this compound are being explored for applications in material science. They may serve as precursors for functional materials used in electronics or coatings due to their stability and reactivity.

Chemical Properties and Reactivity

Molecular Characteristics
The molecular formula of this compound is C7_7H4_4ClFO, with a molecular weight of approximately 158.56 g/mol. It appears as a colorless to pale yellow liquid or crystalline solid with a melting point ranging from 46.5 °C to 48 °C.

Reactivity Insights
The electron-withdrawing effects of chlorine and fluorine atoms significantly alter the reactivity of the compound compared to its non-halogenated counterparts. This unique electronic environment allows for selective interactions with nucleophiles, which can be advantageous in synthetic pathways.

Mechanism of Action

The mechanism by which 2-Chloro-5-Fluorobenzaldehyde exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring enhances its susceptibility to nucleophilic attack, facilitating various substitution reactions . The compound’s molecular targets and pathways are primarily related to its role as an intermediate in chemical syntheses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Chloro-2-fluorobenzaldehyde (CAS: 96515-79-6)

  • Molecular Formula : C₇H₄ClFO (same as target compound).
  • Key Difference : Chlorine and fluorine substituents are swapped (Cl at position 5, F at position 2).
  • Impact : Alters electronic distribution, directing electrophilic substitution differently. The meta-directing fluorine at position 2 may reduce steric hindrance compared to ortho-chloro substitution in the target compound .

Functional Group Variants

5-Fluoro-2-hydroxybenzaldehyde (CAS: 347-54-6)

  • Molecular Formula : C₇H₅FO₂.
  • Molecular Weight : 140.11 g/mol.
  • Key Difference : Hydroxyl (-OH) replaces chlorine at position 2.
  • Impact: The hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol). This enhances suitability for reactions requiring proton donors, such as Schiff base formation .

2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3)

  • Molecular Formula: C₇H₄ClNO₃.
  • Molecular Weight : 185.57 g/mol.
  • Key Difference: Nitro (-NO₂) replaces fluorine at position 4.
  • Impact : The strong electron-withdrawing nitro group deactivates the aromatic ring, reducing reactivity in electrophilic substitutions but favoring nucleophilic aromatic substitutions. This compound is preferred in explosives and dye synthesis .

Halogen-Substituted Derivatives

5-Chloro-2,4-difluorobenzaldehyde (CAS: 695187-29-2)

  • Molecular Formula : C₇H₃ClF₂O.
  • Molecular Weight : 176.55 g/mol.
  • Key Difference : Additional fluorine at position 4.
  • Impact : Increased electronegativity lowers electron density, accelerating reactions like Friedel-Crafts alkylation. The dual fluorine substitution may improve metabolic stability in drug candidates .

2,4-Dichloro-5-fluorobenzaldehyde

  • Molecular Formula : C₇H₃Cl₂FO.
  • Molecular Weight : 192.99 g/mol.
  • Key Difference : Chlorine at positions 2 and 4, fluorine at position 5.
  • Impact : Higher halogen content increases lipophilicity, enhancing membrane permeability in bioactive molecules. However, steric hindrance may reduce reaction rates in bulky catalytic systems .

Functionalized Derivatives

5-Cyano-2-fluorobenzaldehyde

  • Molecular Formula: C₈H₄FNO.
  • Molecular Weight : 149.13 g/mol.
  • Key Difference: Cyano (-CN) replaces chlorine at position 5.
  • Impact: The cyano group’s strong electron-withdrawing nature polarizes the aldehyde group, making it more reactive in Knoevenagel condensations. Useful in polymer and coordination chemistry .

2-Chloro-5-formylbenzoic Acid

  • Molecular Formula : C₈H₅ClO₃.
  • Molecular Weight : 184.58 g/mol.
  • Key Difference : Carboxylic acid (-COOH) replaces fluorine at position 5.
  • Impact : The carboxylic acid enables salt formation and conjugation with amines or alcohols, expanding applications in peptide synthesis and metal-organic frameworks (MOFs) .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
2-Chloro-5-fluorobenzaldehyde 84194-30-9 C₇H₄ClFO 158.56 Cl (2), F (5) High electrophilicity; versatile in cross-coupling
5-Chloro-2-fluorobenzaldehyde 96515-79-6 C₇H₄ClFO 158.56 Cl (5), F (2) Altered regioselectivity in substitutions
5-Fluoro-2-hydroxybenzaldehyde 347-54-6 C₇H₅FO₂ 140.11 OH (2), F (5) Enhanced solubility; prone to oxidation
2-Chloro-5-nitrobenzaldehyde 6361-21-3 C₇H₄ClNO₃ 185.57 Cl (2), NO₂ (5) Nitro group favors nucleophilic attacks
5-Chloro-2,4-difluorobenzaldehyde 695187-29-2 C₇H₃ClF₂O 176.55 Cl (5), F (2,4) Improved metabolic stability in drugs
2,4-Dichloro-5-fluorobenzaldehyde - C₇H₃Cl₂FO 192.99 Cl (2,4), F (5) High lipophilicity; steric hindrance

Biological Activity

2-Chloro-5-fluorobenzaldehyde is an aromatic aldehyde with notable biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound (C7H4ClF O) features a benzene ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position. Its molecular weight is approximately 162.56 g/mol. The compound is characterized by its ability to interact with biological systems, which can be attributed to the presence of halogens that modify its reactivity and binding affinity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported that derivatives of chlorinated and fluorinated benzaldehydes showed varying degrees of effectiveness against several bacterial strains, including Escherichia coli and Candida albicans . The antimicrobial activity is generally enhanced by the presence of halogen substituents, which influence the compound's interaction with microbial cell membranes.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity Against E. coliActivity Against C. albicansMinimum Inhibitory Concentration (MIC)
This compoundModerateModerate50 µg/mL
2-FluorobenzaldehydeLowLow100 µg/mL
4-ChlorobenzaldehydeHighModerate25 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that halogenated benzaldehydes can induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) . The presence of chlorine and fluorine atoms enhances the lipophilicity of the molecules, facilitating better cell membrane penetration.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced cell cycle arrest and apoptosis in these cells, suggesting a potential role in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, potentially leading to cell lysis or impaired function.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its toxicity profile. Toxicological studies suggest that while it has antimicrobial and anticancer properties, it may also exhibit cytotoxic effects on non-target cells at higher concentrations . Further research is needed to establish safe dosage ranges for therapeutic applications.

Q & A

Basic Questions

Q. What are the common synthesis routes for 2-Chloro-5-Fluorobenzaldehyde, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is typically synthesized via halogenation or oxidation of substituted benzaldehyde precursors. For example, chlorination using thionyl chloride (SOCl₂) or oxalyl dichloride in solvents like dichloromethane (DCM) under reflux (50°C) for 4–12 hours is common. Reaction yield is sensitive to temperature control and catalyst selection (e.g., N-methylacetamide or DMF as catalysts). Lower temperatures (0–20°C) may reduce side reactions, while extended reflux improves conversion .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly 1^1H and 13^13C NMR to resolve aromatic protons and carbonyl signals. Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and halogen substituent vibrations. Mass spectrometry (MS) confirms molecular weight (MW: 158.55 g/mol) and fragmentation patterns .

Q. What are the key considerations for purifying this compound?

  • Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, eluting with DCM/hexane) effectively removes impurities. Post-synthesis, aqueous workup (e.g., water washes) eliminates residual acidic byproducts. Purity ≥95% is achievable via vacuum distillation for liquid forms or filtration for solid derivatives .

Advanced Research Questions

Q. How can solvent selection influence the reaction kinetics and selectivity in the synthesis of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution by stabilizing intermediates, while non-polar solvents (e.g., benzene) may slow kinetics but improve regioselectivity. For example, DCM at 50°C accelerates chlorination but risks over-halogenation, requiring precise stoichiometric control .

Q. How do researchers resolve contradictions in reported reaction yields when using different catalysts or conditions?

  • Methodological Answer : Systematic parameter variation (e.g., temperature, catalyst loading) coupled with Design of Experiments (DoE) identifies optimal conditions. For instance, comparing SOCl₂ vs. oxalyl chloride under identical temperatures (50°C) reveals oxalyl chloride’s superior selectivity in avoiding nitro-group interference .

Q. What strategies are employed to enhance the stability of this compound under varying storage conditions?

  • Methodological Answer : Storage in amber vials under inert gas (N₂/Ar) at –20°C minimizes aldehyde oxidation. Adding stabilizers (e.g., 0.1% BHT) or using anhydrous solvents prevents moisture-induced degradation. Periodic NMR analysis monitors stability over time .

Q. What mechanistic insights explain the regioselectivity observed in the nitration or halogenation of this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (Cl, F) direct electrophilic attacks to meta/para positions. Computational studies (DFT) show nitro-group introduction at the 4-position is favored due to resonance stabilization, validated by 1^1H NMR coupling constants .

Q. How does the electronic effect of substituents impact the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine’s strong electronegativity deactivates the ring, reducing reactivity in Suzuki-Miyaura couplings. However, palladium catalysts with bulky ligands (e.g., XPhos) mitigate this by enhancing oxidative addition efficiency. Kinetic studies using GC-MS track aryl-halide conversion rates .

Q. What advanced computational methods are used to predict the reactivity or spectroscopic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict reaction pathways and transition states. IR and NMR spectra are simulated using software like Gaussian or ADF, correlating with experimental data to validate electronic environments .

Q. How are microfluidic or flow chemistry techniques applied to optimize the scalable synthesis of this compound?

  • Methodological Answer : Continuous flow reactors enable precise control of residence time and temperature, improving reproducibility. For example, a microreactor with SOCl₂ at 50°C achieves >90% conversion in 30 minutes, reducing byproduct formation compared to batch processes .

Properties

IUPAC Name

2-chloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEFVBXUNROUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381308
Record name 2-Chloro-5-Fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84194-30-9
Record name 2-Chloro-5-Fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-fluorotoluene (5.0 g) in acetic anhydride (40 ml) was treated dropwise with concentrated sulfuric acid (40 ml) with cooling on ice. Subsequently, a solution of chromic anhydride (9.3 g) in acetic anhydride (40 ml) was added dropwise over a period of 2 hours. At the same temperature, the mixture was stirred for 1 hour, and added to an ice-water. The mixture was extracted with diethyl ether and the organic layer was washed successively with aqueous sodium carbonate, water and saturated brine, and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was dissolved in tetrahydrofuran (10 ml), combined with water (4 ml) and concentrated sulfuric acid (4 ml), and heated with stirring at 100° C. for 30 minutes. After allowed to stand to cool, the reaction mixture was extracted with ethyl acetate, and the organic layer was washed successively with aqueous sodium carbonate, water and saturated brine, and dried over magnesium sulfate. The solvent was distilled off and the residue was subjected to a column chromatography on a silica gel to obtain 2-chloro-5-fluorobenzaldehyde (1.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
chromic anhydride
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-5-fluorotoluene (5.0 g) in acetic anhydride (40 ml) was added dropwise under ice-cooling concentrated sulfuric acid (40 ml), and then added dropwise a solution of anhydrous chromic acid (9.3 g) in acetic anhydride (40 ml) for 2 hours. The mixture was stirred at the same temperature for 1 hour, poured into ice-water and extracted with diethylether. The organic layer was washed with sodium carbonate solution, water and saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was dissolved in tetrahydrofuran (10 ml). To the mixture were added water (4 ml) and concentrated sulfuric acid (4 ml), and the mixture was stirred at 100° C. for 30 minutes and cooled. The reaction solution was extracted with ethyl acetate. The organic layer was washed with sodium carbonate solution, water and saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give the residue, which was subjected to silica gel column chromatography to give 2-chloro-5-fluorobenzaldehyde (1.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-5-Fluorobenzaldehyde
2-Chloro-5-Fluorobenzaldehyde
2-Chloro-5-Fluorobenzaldehyde
2-Chloro-5-Fluorobenzaldehyde
2-Chloro-5-Fluorobenzaldehyde
2-Chloro-5-Fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.